Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)
Overview
Description
Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C15H10F6O6S2. It is known for its unique structure, which includes two phenylene groups connected by a methylene bridge and substituted with trifluoromethanesulfonate groups. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) can be synthesized through a multi-step process. One common method involves the reaction of methylenebis(4,1-phenylene) with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors may be used to enhance the production rate and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate groups can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The phenylene groups can participate in oxidation and reduction reactions, altering the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in reactions with methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield methylenebis(4,1-phenylene) bis(amine) derivatives, while oxidation reactions can produce quinone derivatives .
Scientific Research Applications
Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethanesulfonate groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) exerts its effects involves the reactivity of the trifluoromethanesulfonate groups. These groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, modifying the structure and properties of target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) include:
- Methylenebis(4,1-phenylene) bis(sulfonate)
- Methylenebis(4,1-phenylene) bis(benzenesulfonate)
- Methylenebis(4,1-phenylene) bis(methanesulfonate)
Uniqueness
Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) is unique due to the presence of trifluoromethanesulfonate groups, which impart distinct electronic and steric properties. These properties enhance the compound’s reactivity and stability, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
[4-[[4-(trifluoromethylsulfonyloxy)phenyl]methyl]phenyl] trifluoromethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O6S2/c16-14(17,18)28(22,23)26-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)27-29(24,25)15(19,20)21/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLVLFXYEUFYDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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